N-(3-(3-methylisoxazol-5-yl)propyl)cinnamamide
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Overview
Description
N-(3-(3-methylisoxazol-5-yl)propyl)cinnamamide is a synthetic organic compound that features a cinnamamide moiety linked to a 3-methylisoxazole ring via a propyl chain. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(3-methylisoxazol-5-yl)propyl)cinnamamide typically involves the following steps:
Formation of the 3-methylisoxazole ring: This can be achieved through a [2+3] cycloaddition reaction of nitrile oxides with suitable olefins.
Attachment of the propyl chain: The 3-methylisoxazole ring is then functionalized with a propyl chain, often through alkylation reactions.
Coupling with cinnamamide: The final step involves coupling the propyl-functionalized 3-methylisoxazole with cinnamamide, typically using amide bond formation reactions under conditions such as the use of coupling reagents like EDCI or DCC in the presence of a base.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of continuous flow reactors for better control over reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(3-(3-methylisoxazol-5-yl)propyl)cinnamamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the cinnamamide moiety or the isoxazole ring.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the isoxazole ring or the cinnamamide moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Conditions for substitution reactions may involve the use of bases or acids to facilitate the reaction.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
N-(3-(3-methylisoxazol-5-yl)propyl)cinnamamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential antimicrobial, anticancer, and antioxidant activities.
Biology: It is used in studies related to enzyme inhibition and receptor binding.
Materials Science: The compound’s structural properties make it a candidate for the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism by which N-(3-(3-methylisoxazol-5-yl)propyl)cinnamamide exerts its effects involves interaction with specific molecular targets. For instance, its antimicrobial activity may be due to the inhibition of bacterial enzymes or disruption of cell membranes . The exact pathways and molecular targets can vary depending on the specific biological activity being studied.
Comparison with Similar Compounds
Similar Compounds
N-(4-chloro-2-mercapto-5-methylphenylsulfonyl)cinnamamide: This compound also features a cinnamamide moiety but with different substituents on the aromatic ring.
N-(5-methylisoxazol-3-yl)malonamide: This compound has a similar isoxazole ring but differs in the overall structure and functional groups.
Uniqueness
N-(3-(3-methylisoxazol-5-yl)propyl)cinnamamide is unique due to the specific combination of the cinnamamide moiety and the 3-methylisoxazole ring, which imparts distinct biological activities and chemical properties. This uniqueness makes it a valuable compound for various research applications and potential therapeutic uses.
Properties
IUPAC Name |
(E)-N-[3-(3-methyl-1,2-oxazol-5-yl)propyl]-3-phenylprop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O2/c1-13-12-15(20-18-13)8-5-11-17-16(19)10-9-14-6-3-2-4-7-14/h2-4,6-7,9-10,12H,5,8,11H2,1H3,(H,17,19)/b10-9+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CEZQXQPNCYYXKK-MDZDMXLPSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1)CCCNC(=O)C=CC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NOC(=C1)CCCNC(=O)/C=C/C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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